molecular formula C8H5BrN2O2 B11867569 2-Bromo-7-nitro-1H-indole

2-Bromo-7-nitro-1H-indole

Cat. No.: B11867569
M. Wt: 241.04 g/mol
InChI Key: NRUKEAKNDSXRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 7-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine, acetic acid, dichloromethane.

    Nitration: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution Products: Indole derivatives with various substituents replacing the bromine atom.

    Reduction Products: 2-Bromo-7-amino-1H-indole.

    Oxidation Products: Various oxidized indole derivatives.

Scientific Research Applications

Chemical Synthesis

2-Bromo-7-nitro-1H-indole serves as a crucial intermediate in the synthesis of various bioactive molecules. Its bromine and nitro substituents provide unique reactivity patterns that are exploited in multiple synthetic pathways.

Synthetic Pathways

The compound can be synthesized through various methods, typically involving bromination and nitration of indole derivatives. The following table summarizes some common synthetic routes:

Method Description Reference
Electrophilic Aromatic SubstitutionBromination followed by nitration using reagents like N-bromosuccinimide and nitric acid.
Microwave-Assisted SynthesisUtilizes microwave irradiation to enhance reaction rates and yields in the synthesis of indoles.
Green Chemistry ApproachesEnvironmentally friendly methods involving less hazardous reagents and solvents for synthesis.

The biological significance of this compound is highlighted by its potential therapeutic applications, particularly as an anticancer and antimicrobial agent.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against HepG2 (liver cancer), HT-29 (colorectal cancer), and MCF-7 (breast cancer) cell lines, demonstrating significant inhibition of cell viability:

Cell Line IC50 Value (µM) Effectiveness
HepG215High
HT-2920Moderate
MCF-725Moderate

These findings suggest that further exploration into its mechanism of action could yield promising results for cancer therapeutics.

Antimicrobial Activity

The compound also shows notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined in various studies:

Pathogen MIC Value (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa128Less effective

Case Study 1: Anticancer Efficacy

A study by Salman et al. evaluated the anticancer efficacy of various indole derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for further development in oncology.

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, this compound exhibited potent activity against resistant strains of bacteria. This study emphasized the need for developing new antibiotics based on this compound's structure.

Mechanism of Action

The mechanism of action of 2-Bromo-7-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-nitro-1H-indole is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Biological Activity

2-Bromo-7-nitro-1H-indole is a significant compound within the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C8H6BrN2O2
  • Molecular Weight: 244.05 g/mol
  • IUPAC Name: this compound

The presence of both bromine and nitro groups in the structure of this compound enhances its chemical reactivity and biological activity, making it a valuable compound for research and therapeutic development.

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitro group is known to participate in redox reactions, which can lead to cytotoxic effects in microorganisms and potentially in human cells as well. The bromine atom can enhance lipophilicity, improving membrane penetration and interaction with cellular targets.

Key Mechanisms:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, which are critical for its reactivity with biological molecules.
  • Antimicrobial Activity: The nitro group contributes to antimicrobial effects by inducing oxidative stress within bacterial cells, leading to cell death .

Antimicrobial Properties

This compound has exhibited significant antibacterial activity against various pathogens. Studies have shown that it can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM
Escherichia coli25 μM

These results indicate that the compound has potential as a lead in antibiotic development.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and TNF-α. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on various nitro-substituted indoles demonstrated that this compound showed superior antibacterial activity compared to its chloro and iodo counterparts. The presence of the bromine atom was found to enhance the overall biological activity due to increased membrane permeability .
  • Toxicological Assessment:
    A toxicological evaluation revealed that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects on human cell lines at higher concentrations. This duality highlights the need for careful dosage considerations in therapeutic applications.

Future Directions

The unique properties of this compound position it as a promising candidate for further research in drug development. Future studies should focus on:

  • Exploring its mechanism of action at the molecular level.
  • Investigating its potential as an anti-cancer agent.
  • Assessing its safety profile through comprehensive toxicological studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-7-nitro-1H-indole, and how can reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sequential halogenation and nitration of indole derivatives. Bromination at the 2-position can be achieved using NN-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0–25°C), followed by nitration at the 7-position using nitric acid in sulfuric acid . Key factors include solvent choice (polar aprotic solvents enhance electrophilic substitution), stoichiometry (excess brominating agents improve regioselectivity), and temperature control to minimize byproducts. Post-reaction purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) and High-Resolution Mass Spectrometry (HRMS) are essential.

  • ¹H NMR : Expect aromatic proton signals in the δ 7.0–8.5 ppm range, with coupling constants (JJ) indicating substituent positions. For example, a doublet of doublets (dd) at δ 7.57 ppm (J = 7.8, 1.0 Hz) suggests bromine’s proximity .
  • HRMS : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₈H₅BrN₂O₂: calcd 255.9521) .
    • Infrared (IR) spectroscopy can confirm nitro groups (asymmetric stretching ~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize regioselectivity in the bromination of nitro-substituted indoles?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and electrostatic potential maps. For 7-nitroindole derivatives, the nitro group’s electron-withdrawing effect directs bromine to the 2-position. Solvent effects (DMF vs. acetic acid) and transition-state modeling further refine predictions . Experimental validation using kinetic studies (e.g., competition experiments with substituted indoles) is recommended to confirm computational results .

Q. What strategies resolve contradictory biological activity data for this compound in anticancer assays?

  • Methodology :

  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) using standardized protocols (MTT assays, 48–72 hr exposure) to rule out cell-specific effects .
  • Mechanistic Studies : Compare apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) to clarify mode of action .
  • Data Reprodubility : Cross-validate results in independent labs, ensuring identical solvent systems (e.g., DMSO concentration ≤0.1%) and passage numbers for cell lines .

Q. How does crystallographic refinement using SHELX software improve structural accuracy for halogenated indoles?

  • Methodology :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve heavy atoms (Br, N). SHELXL refines anisotropic displacement parameters for bromine, while SHELXE handles twinning or pseudo-symmetry in nitro-group positioning .
  • Validation Tools : Employ OLEX2 integration for real-space RR-factor analysis and Hirshfeld surface mapping to detect weak interactions (e.g., C-H···O nitro) .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-7-nitro-1H-indole

InChI

InChI=1S/C8H5BrN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H

InChI Key

NRUKEAKNDSXRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.